molecular formula C6H12O4 B3043459 trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane CAS No. 87133-52-6

trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane

Cat. No.: B3043459
CAS No.: 87133-52-6
M. Wt: 148.16 g/mol
InChI Key: WHRYYSSZMQDPLV-OLQVQODUSA-N
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Description

Contextualization of 1,4-Dioxane (B91453) Frameworks in Organic and Materials Chemistry

The 1,4-dioxane framework is a heterocyclic organic compound featuring a six-membered ring containing two opposite ether linkages. ontosight.airesearchgate.net This structure, systematically named 1,4-dioxacyclohexane, imparts a unique combination of chemical and physical properties that have established its role in organic and materials chemistry. wikipedia.org As a colorless, volatile liquid with a faint ether-like odor, 1,4-dioxane is notable for its miscibility with water and a wide array of organic solvents. ontosight.aiwikipedia.orgnih.gov This broad solvency has made it a versatile medium for chemical reactions and a component in various industrial applications, including its use as a solvent for resins, oils, and in the manufacturing of textiles and pharmaceuticals. ontosight.ai

Historically, a primary application of 1,4-dioxane was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane. researchgate.net While this use has diminished, its utility as a solvent remains significant. fiveable.me The 1,4-dioxane molecule typically adopts a stable chair conformation and, due to its chemical structure, exhibits high aqueous solubility and resistance to natural degradation processes, which has also led to environmental scrutiny. researchgate.net The framework can also be formed as an unintentional byproduct during the manufacture of polyesters and various polyethoxylated compounds used in detergents and cosmetics. researchgate.netnih.gov

Table 1: Physical and Chemical Properties of 1,4-Dioxane
PropertyValueReference
Chemical FormulaC₄H₈O₂ ontosight.ai
Molecular Weight88.11 g/mol nih.gov
AppearanceColorless liquid nih.gov
Boiling Point101 °C wikipedia.org
Melting Point11.8 °C nih.gov
Solubility in WaterMiscible wikipedia.org

Importance of Substituted 1,4-Dioxanes in Contemporary Chemical Research

The functionalization of the 1,4-dioxane ring through the addition of substituent groups is a cornerstone of its importance in modern chemical research. By modifying the basic dioxane framework, chemists can precisely tune the molecule's physical, chemical, and biological properties, creating a diverse family of compounds with specialized applications. These substitutions transform the relatively inert solvent into highly valuable building blocks for advanced materials and pharmacologically active agents. enamine.net

In medicinal chemistry, substituted dioxane scaffolds are integral to drug design. researchgate.netnih.gov The introduction of specific functional groups can create molecules that interact with biological targets with high specificity. For example, various substituted 1,4-dioxane derivatives have been synthesized and investigated for their potential as ligands for muscarinic acetylcholine (B1216132) receptors and benzodiazepine (B76468) receptors. researchgate.netacs.org The rigid, yet conformationally defined, dioxane ring serves as an effective scaffold to orient substituents in three-dimensional space, which is critical for optimizing interactions with enzyme active sites and cell receptors. researchgate.net

Furthermore, the introduction of reactive functional groups, such as hydroxyl or carboxyl moieties, converts the dioxane framework into a monomer or cross-linking agent for polymer synthesis. ontosight.ai These functionalized dioxanes can be incorporated into polymer backbones to enhance properties like thermal stability, mechanical strength, or biocompatibility. This versatility makes substituted dioxanes attractive targets in the development of novel polymers and advanced materials.

Specific Research Focus on trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane within the Dioxane Class

Within the broad class of substituted dioxanes, This compound stands out as a molecule of significant interest due to its specific structural features. This compound is characterized by a 1,4-dioxane ring symmetrically substituted at the 2 and 5 positions with hydroxymethyl (-CH₂OH) groups. The "trans" designation indicates that these two groups are located on opposite sides of the dioxane ring's plane, typically resulting in a stable diequatorial conformation.

The primary research value of this compound lies in its function as a specialty diol. A diol is a molecule containing two hydroxyl (-OH) groups, which are fundamental building blocks in polymer chemistry. The two primary alcohol groups of this compound can react with dicarboxylic acids (or their derivatives) to form polyesters through polycondensation reactions. scienceinfo.comlibretexts.org Similarly, they can react with diisocyanates to produce polyurethanes.

The well-defined stereochemistry and symmetrical nature of the trans isomer are particularly advantageous. These features allow for the synthesis of polymers with highly regular and predictable structures, which in turn influences the material's properties, such as crystallinity, melting point, and mechanical strength. rsc.org Consequently, the research focus on this compound is centered on its potential as a high-value monomer for creating novel polymers and as a structurally precise intermediate for the synthesis of complex organic molecules in fields ranging from materials science to pharmaceuticals.

Table 2: Identifiers for this compound
IdentifierValueReference
CAS Number87133-52-6 keyorganics.net
Molecular FormulaC₆H₁₂O₄ keyorganics.net
Molecular Weight148.16 g/mol
SynonymDiglyceryl stenutz.eu

Properties

IUPAC Name

[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYYSSZMQDPLV-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC[C@H](O1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane

The construction of the 2,5-disubstituted 1,4-dioxane (B91453) ring system, particularly with the desired trans stereochemistry, can be achieved through several established synthetic strategies. These routes often involve the dimerization of a three-carbon synthon or the cyclization of a pre-formed linear precursor.

Synthetic Pathways and Reaction Schemes

A primary and well-documented route to the core structure of 2,5-disubstituted 1,4-dioxanes involves the acid-catalyzed self-condensation or dimerization of α-hydroxy aldehydes or their synthetic equivalents. In the context of this compound, the key precursor is 2,5-dihydroxy-1,4-dioxane, which is the cyclic dimer of glycolaldehyde. Glycolaldehyde has been shown to spontaneously dimerize in solution to form this dihydroxy dioxane derivative. researchgate.net

The subsequent reduction of the hemiacetal functionalities in 2,5-dihydroxy-1,4-dioxane yields the target diol, this compound. This reduction can be accomplished using standard reducing agents capable of reducing hemiacetals to alcohols, such as sodium borohydride (B1222165) or catalytic hydrogenation.

A plausible reaction scheme is as follows:

Scheme 1: Synthesis from Glycolaldehyde Dimer

Dimerization: 2 Glycolaldehyde ⇌ 2,5-Dihydroxy-1,4-dioxane

Reduction: 2,5-Dihydroxy-1,4-dioxane + [Reducing Agent] → this compound + cis-2,5-Bis-(hydroxymethyl)-1,4-dioxane

Another established pathway involves the synthesis of 2,5-dihydroxy-1,4-dioxane from more complex hydroxyacetaldehyde derivatives, followed by reduction. A patented process describes the production of 2,5-dihydroxy-1,4-dioxane by reacting a hydroxyacetaldehyde derivative in the presence of a hydrogenolysis catalyst. google.com

Reactant/PrecursorCatalyst/ReagentConditionsProductReference
GlycolaldehydeSpontaneous in solutionAqueous solution2,5-Dihydroxy-1,4-dioxane researchgate.net
Hydroxyacetaldehyde DerivativeHydrogenolysis CatalystHydrogen atmosphere2,5-Dihydroxy-1,4-dioxane google.com
2,5-Dihydroxy-1,4-dioxaneSodium BorohydrideAlcoholic solventcis/trans-2,5-Bis-(hydroxymethyl)-1,4-dioxaneInferred

Control of Stereochemistry and Regioselectivity in Synthesis

The control of stereochemistry in the synthesis of 2,5-disubstituted 1,4-dioxanes is crucial, as the cis and trans isomers can exhibit different physical properties and biological activities. The formation of the thermodynamically more stable trans isomer is often favored under equilibrium conditions. The chair conformation of the 1,4-dioxane ring allows for the bulky hydroxymethyl groups to occupy equatorial positions in the trans isomer, minimizing steric hindrance.

During the synthesis, the ratio of cis to trans isomers can be influenced by several factors:

Reaction Conditions: Thermodynamic control, achieved through longer reaction times, higher temperatures, or the use of reversible reaction conditions, typically favors the formation of the more stable trans isomer.

Catalyst Choice: The nature of the acid or metal catalyst used in the cyclization or reduction steps can influence the stereochemical outcome.

Starting Material Stereochemistry: The use of chiral starting materials can direct the stereochemistry of the final product, although this is more relevant for the synthesis of enantiomerically pure dioxanes.

While specific methods for the exclusive synthesis of the trans isomer of 2,5-Bis-(hydroxymethyl)-1,4-dioxane are not extensively detailed in the readily available literature, general principles of stereocontrol in dioxane synthesis suggest that equilibration of the cis/trans mixture under acidic conditions would likely favor the desired trans product.

Exploration of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, efforts are being directed towards the development of more sustainable and environmentally benign methods for the synthesis of dioxane derivatives.

Green Chemistry Principles Applied to Dioxane Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Use of Renewable Feedstocks: Glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, is an attractive renewable starting material for the synthesis of various C3 building blocks, which could potentially be converted to the target dioxane. researchgate.netsurrey.ac.uk The catalytic conversion of glycerol to 1,4-dioxane derivatives represents a promising sustainable route. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Dimerization reactions are inherently atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-derived solvents, is a key objective.

Catalytic Systems and Optimization of Reaction Conditions

The development of efficient and recyclable catalytic systems is central to sustainable synthesis. For the synthesis of dioxane derivatives, various catalytic approaches are being explored:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or functionalized resins, can simplify product purification and allow for catalyst recycling, reducing waste.

Biocatalysis: Enzymatic or whole-cell biocatalytic methods offer the potential for high selectivity under mild reaction conditions, although their application to the synthesis of this specific dioxane is not yet well-established.

Optimized Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and reduced energy consumption.

The catalytic conversion of glycerol, for instance, is an active area of research, with various catalysts being investigated for the production of valuable chemicals, including precursors to dioxane structures. doi.org

Sustainable ApproachKey FeaturesPotential Application to Target Synthesis
Use of GlycerolRenewable feedstock, readily available.Conversion to C3 synthons for subsequent dimerization.
Heterogeneous CatalysisCatalyst recyclability, simplified workup.Acid-catalyzed cyclization and dimerization reactions.
BiocatalysisHigh selectivity, mild conditions.Enzymatic reduction of precursor dihydroxy-dioxane.

Derivatization Chemistry of the Hydroxymethyl Functional Groups

The two primary hydroxyl groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The reactivity of these groups is analogous to that of other primary alcohols.

Common derivatization reactions include:

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or by acid-catalyzed reaction with alcohols. The etherification of the related compound 2,5-bis(hydroxymethyl)furan to produce potential biofuels has been reported, suggesting a similar reactivity for the dioxane analogue. researchgate.netrsc.org

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. These reactions can be catalyzed by acids or bases. Esterification reactions in 1,4-dioxane as a solvent are well-documented, indicating the stability of the dioxane ring under these conditions. researchgate.net

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents, with the choice of reagent determining the extent of oxidation.

Conversion to Halides: The hydroxyl groups can be replaced by halogens using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

These derivatization reactions open up possibilities for using this compound as a scaffold for the synthesis of more complex molecules, including polymers, pharmaceuticals, and specialty chemicals.

Selective Oxidation and Reduction Reactions

The reactivity of the primary alcohol functionalities in this compound allows for a range of selective oxidation and reduction reactions, paving the way for the synthesis of various derivatives.

Selective oxidation of the diol can yield the corresponding dialdehyde, dicarboxylic acid, or mono-oxidized products, depending on the reagents and reaction conditions employed. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of similar 1,4-dioxane derivatives and diols provides insights into potential synthetic routes. For instance, the use of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions could favor the formation of the dialdehyde, 2,5-dioxanedimethanol-dicarboxaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the corresponding dicarboxylic acid.

Conversely, the reduction of oxidized derivatives of this compound, such as the aforementioned dialdehyde, can regenerate the parent diol. This transformation is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Such reactions are fundamental in multi-step synthetic sequences where the hydroxyl groups need to be temporarily converted to other functionalities.

ReactantReagent/CatalystProductReaction Type
This compoundPyridinium Chlorochromate (PCC)2,5-Dioxanedimethanol-dicarboxaldehydeOxidation
This compoundPotassium Permanganate (KMnO₄)1,4-Dioxane-2,5-dicarboxylic acidOxidation
2,5-Dioxanedimethanol-dicarboxaldehydeSodium Borohydride (NaBH₄)This compoundReduction

Etherification and Esterification Reactions for Functionalization

The hydroxyl groups of this compound serve as prime sites for functionalization through etherification and esterification reactions, enabling the modification of its physical and chemical properties.

Etherification: The formation of ether linkages can be achieved through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol groups with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. Subsequent reaction with an alkyl halide, for instance, methyl iodide, would yield the corresponding dialkyl ether. The choice of the alkyl halide allows for the introduction of a wide range of functional groups, thereby tuning the solubility, reactivity, and other properties of the resulting molecule.

Esterification: Esterification reactions provide another avenue for functionalizing the diol. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. For example, reacting this compound with an excess of acetic acid would lead to the formation of the corresponding diacetate ester. Alternatively, the use of more reactive acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, can also be employed for efficient ester formation. These esterification reactions are crucial for creating derivatives with altered polarity and for preparing monomers for polyester (B1180765) synthesis.

Reaction TypeReagentsProduct
Etherification (Williamson)1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I)trans-2,5-Bis-(alkoxymethyl)-1,4-dioxane
Esterification (Fischer-Speier)Carboxylic Acid (e.g., Acetic Acid), Acid Catalysttrans-2,5-Bis-(acetoxymethyl)-1,4-dioxane
EsterificationAcyl Chloride (e.g., Acetyl Chloride), Basetrans-2,5-Bis-(acetoxymethyl)-1,4-dioxane

Formation of Polymeric Precursors and Oligomers

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers, including polyesters, polyurethanes, and polyethers.

Polyesters: Through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters), this compound can be incorporated into polyester chains. For instance, reacting the diol with a dicarboxylic acid like adipic acid, in the presence of a suitable catalyst and with the removal of water, would lead to the formation of a polyester. The properties of the resulting polymer, such as its melting point, glass transition temperature, and mechanical strength, can be tailored by the choice of the dicarboxylic acid co-monomer.

Polyurethanes: The reaction of the diol with diisocyanates, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), is the basis for the synthesis of polyurethanes. utahtech.edumasterorganicchemistry.com This polyaddition reaction typically proceeds rapidly and results in the formation of a polymer with urethane (B1682113) linkages. The rigid dioxane ring in the diol component can impart specific thermal and mechanical properties to the resulting polyurethane.

Oligomers: Under controlled reaction conditions, it is also possible to form oligomers of this compound. These shorter-chain polymers can be synthesized by adjusting the stoichiometry of the reactants or by terminating the polymerization at an early stage. Such oligomers can be useful as prepolymers for further reactions or as additives to modify the properties of other materials.

Polymer TypeCo-monomerLinkage Type
PolyesterDicarboxylic Acid (e.g., Adipic Acid)Ester
PolyurethaneDiisocyanate (e.g., MDI)Urethane

Stereochemical Investigations and Conformational Analysis

Configurational Isomerism of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane

The presence of two stereocenters at the C-2 and C-5 positions of the 1,4-dioxane (B91453) ring in 2,5-Bis-(hydroxymethyl)-1,4-dioxane gives rise to diastereomers: a cis isomer and a trans isomer. The trans isomer itself is a racemic mixture of two enantiomers.

The relative stereochemistry of the substituents at C-2 and C-5 determines whether the isomer is cis or trans. In the trans isomer, the two hydroxymethyl groups are on opposite sides of the mean plane of the 1,4-dioxane ring. This arrangement results in a diequatorial or a diaxial orientation of the substituents in the preferred chair conformation.

The absolute stereochemistry of the enantiomers of this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For instance, one of the enantiomers can be systematically named as ((2S,5R)-1,4-dioxane-2,5-diyl)dimethanol. In this designation, the 'S' and 'R' descriptors define the three-dimensional arrangement of the atoms at the chiral centers C-2 and C-5, respectively. The determination of the absolute configuration typically requires techniques such as X-ray crystallography of the pure enantiomer or its derivative with a known stereocenter, or through stereospecific synthesis from a chiral precursor.

2,5-Bis-(hydroxymethyl)-1,4-dioxane exists as a mixture of cis and trans diastereomers. These diastereomers have distinct physical and chemical properties, which allows for their separation. Common strategies for the separation of diastereomers include:

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed to separate the cis and trans isomers based on their different polarities and interactions with the stationary phase.

Crystallization: Fractional crystallization can be an effective method for separating diastereomers, as they often exhibit different solubilities in a given solvent.

Derivatization: The hydroxymethyl groups can be derivatized to form new diastereomeric compounds, such as esters or ethers, with different physical properties that may facilitate separation. Following separation, the original hydroxymethyl groups can be regenerated.

The resolution of the racemic trans isomer into its individual enantiomers requires chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Conformational Preferences and Dynamics of the 1,4-Dioxane Ring

The 1,4-dioxane ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The most stable conformation is the chair form.

Theoretical studies have shown that the 1,4-dioxane ring predominantly exists in a chair conformation. researchgate.net Other possible conformations, such as the twist-boat, are significantly higher in energy. researchgate.net The chair conformation can undergo a ring inversion process, passing through higher-energy transition states. For the parent 1,4-dioxane, ab initio molecular orbital theory calculations have been used to study this inversion process, identifying a half-chair structure as the transition state connecting the chair and twist-boat conformations. acs.org

The energy barrier for ring inversion in substituted 1,4-dioxanes is influenced by the nature and position of the substituents. For trans-2,5-disubstituted 1,4-dioxanes, the diequatorial conformer is generally more stable than the diaxial conformer due to reduced steric hindrance.

Table 1: Calculated Conformational Energies of 1,4-Dioxane
ConformationRelative Energy (kcal/mol)
Chair0.00
Twist-Boat5.0 - 7.0

Note: Data is based on theoretical calculations for the parent 1,4-dioxane molecule and provides a general reference.

In this compound, the two hydroxymethyl groups can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is expected to be the more stable arrangement due to the minimization of steric interactions. The bulky hydroxymethyl groups in axial positions would experience significant 1,3-diaxial interactions, destabilizing the diaxial conformer.

The presence of substituents can also affect the geometry of the 1,4-dioxane ring, leading to a slight flattening or puckering of the chair conformation. The precise bond angles and torsional angles will be influenced by the electronic and steric nature of the hydroxymethyl groups.

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of an electronegative substituent at the carbon atom adjacent to a heteroatom in a heterocyclic ring. wikipedia.orgscripps.edu In the context of this compound, the C-2 and C-5 positions are adjacent to the ring oxygen atoms.

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the exocyclic C-C bond of the hydroxymethyl group. dypvp.edu.in For this interaction to be optimal, the lone pair and the σ orbital need to be anti-periplanar, which is achieved when the substituent is in the axial position.

Spectroscopic Techniques for Stereochemical and Conformational Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Advanced NMR techniques are powerful tools for determining the stereochemistry and conformational preferences of cyclic molecules like substituted 1,4-dioxanes.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

Chemical Shifts: In a chair conformation, axial protons are typically shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.

Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the protons. Large coupling constants are observed for axial-axial (³J_ax-ax, dihedral angle ~180°) and equatorial-equatorial (³J_eq-eq, dihedral angle ~60°) interactions, while smaller coupling constants are characteristic of axial-equatorial (³J_ax-eq, dihedral angle ~60°) interactions. For a diequatorial conformer of trans-2,5-disubstituted 1,4-dioxane, one would expect to observe distinct coupling patterns for the protons at the C2, C3, C5, and C6 positions.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring are also influenced by their stereochemical environment. The "gamma-gauche effect" typically causes a carbon atom to be shielded (resonate at a lower ppm) when it has a gauche relationship with a substituent on a gamma-carbon, which would be more pronounced in a diaxial conformation.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign the signals of the ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For a diequatorial conformer, NOE correlations would be expected between the axial protons on C2 and C6, and between the axial protons on C3 and C5. Strong NOEs between a substituent and axial ring protons would indicate an equatorial orientation of the substituent.

Hypothetical ¹H NMR Data for this compound (Diequatorial Conformer)

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-2, H-5 (axial)Lower ppmddd³J_ax-ax, ³J_ax-eq, ²J
H-3, H-6 (axial)Lower ppmddd³J_ax-ax, ³J_ax-eq, ²J
H-3, H-6 (equatorial)Higher ppmddd³J_eq-ax, ³J_eq-eq, ²J
-CH₂OHVariablem-
-OHVariablebr s-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state conformation and stereochemistry of a molecule. A single-crystal X-ray diffraction study of this compound would precisely determine:

Conformation: It would confirm the adoption of a chair conformation and the diequatorial orientation of the hydroxymethyl substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional Angles: The exact puckering of the 1,4-dioxane ring.

Intermolecular Interactions: The presence of hydrogen bonding involving the hydroxyl groups, which would likely dominate the crystal packing.

Hypothetical Crystal Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
ConformationChair
Substituent OrientationDiequatorial
Key InteractionsIntermolecular O-H···O hydrogen bonds

Without access to specific published research for this compound, the information presented here is based on established principles of stereochemistry and conformational analysis as applied to analogous 1,4-dioxane systems.

Polymerization and Materials Science Applications

Monomer Potential of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane in Polymer Synthesis

As a diol, this compound is a prime candidate for creating condensation polymers. Its rigid structure is of particular interest for developing materials with enhanced thermal and mechanical properties compared to those synthesized from more flexible, linear aliphatic diols.

The primary hydroxyl groups of this compound enable its use in the synthesis of both polyesters and polyurethanes through well-established polycondensation reactions.

Polyurethanes: The synthesis of polyurethanes involves the polyaddition reaction between a diol and a diisocyanate. By reacting this compound with various diisocyanates, a range of polyurethanes can be produced. The incorporation of the rigid dioxane ring into the polymer backbone is expected to increase the hardness, modulus, and glass transition temperature (Tg) of the resulting material. The selection of the diisocyanate (e.g., aliphatic vs. aromatic) provides a route to further tune the final properties of the polyurethane. researchgate.net

Polyesters: Polyesters are synthesized through the esterification reaction between a diol and a dicarboxylic acid (or its more reactive derivatives, such as diacyl chlorides or diesters). The reaction of this compound with dicarboxylic acids like adipic acid or terephthalic acid would yield polyesters where the dioxane moiety is a recurring unit in the polymer chain. This can lead to materials with modified thermal stability and degradability profiles.

Table 1: Illustrative Polymerization Reactions

Polymer Type Co-monomer General Reaction Scheme
Polyurethane Diisocyanate (e.g., MDI, HDI) HO-CH₂-[Dioxane]-CH₂-OH + OCN-R-NCO → [-O-CH₂-[Dioxane]-CH₂-O-C(O)-NH-R-NH-C(O)-]n
Polyester (B1180765) Dicarboxylic Acid (e.g., Terephthalic Acid) HO-CH₂-[Dioxane]-CH₂-OH + HOOC-R'-COOH → [-O-CH₂-[Dioxane]-CH₂-O-C(O)-R'-C(O)-]n + H₂O

Note: [Dioxane] represents the trans-2,5-disubstituted 1,4-dioxane (B91453) ring.

While the this compound molecule itself does not undergo ring-opening polymerization (ROP), its hydroxyl groups are effective at initiating the ROP of other cyclic monomers, such as lactones (e.g., ε-caprolactone), lactides, and cyclic ethers. In this role, the dioxane diol acts as a macroinitiator, becoming incorporated at the start of two growing polymer chains.

This mechanism allows for the synthesis of block copolymers with distinct segments. For example, initiating the ROP of lactide using this compound would produce a polylactide (PLA) polymer with the dioxane unit at its core, creating an ABA-type block copolymer structure where 'A' is the PLA chain and 'B' is the central dioxane-based unit. This approach is a powerful tool for creating new materials that combine the properties of the dioxane core with the characteristics of the polymer formed via ROP.

Development of Functional Materials with Dioxane-Based Architectures

The inclusion of the dioxane ring system within a polymer chain is a strategic approach to developing functional materials with specific, targeted properties.

High-performance polymers are characterized by superior mechanical strength, thermal stability, and chemical resistance. The rigidity of the trans-configured 1,4-dioxane ring can contribute significantly to these properties. When integrated into a polymer backbone, the ring restricts segmental motion, which can lead to:

Increased Glass Transition Temperature (Tg): A higher Tg means the material retains its stiffness and dimensional stability at elevated temperatures.

Enhanced Mechanical Modulus: The inherent stiffness of the monomer can translate to a stiffer and stronger bulk material.

Research into incorporating dioxane derivatives into polyurethane structures has been pursued to create high-performance materials with potentially favorable degradation rates. researchgate.net

There is a growing demand for polymers derived from renewable resources. This compound has the potential to be a bio-based platform chemical. Its synthesis can start from precursors derived from biomass, such as hydroxyacetaldehyde, which in turn can be produced from the catalytic conversion of sugars or polyols like ethylene (B1197577) glycol. The alternative name for the compound, "diglyceryl," also suggests a synthetic lineage from glycerol (B35011), a co-product of biodiesel production. stenutz.eu This potential for a bio-based origin makes it an attractive monomer for producing more sustainable polyesters and polyurethanes, aligning with the principles of green chemistry. Its application can be compared to other bio-derived rigid diols like 2,5-bis(hydroxymethyl)furan (BHMF) and isosorbide, which are used to produce bio-based performance polymers. researchgate.netresearchgate.net

Table 2: Comparison of Rigid Diol Monomers

Monomer Core Structure Potential Bio-based Source Key Feature
This compound Saturated Dioxane Ring Glycerol, Sugars Rigid, stable ether linkages
Isosorbide Fused Tetrahydrofuran Rings Glucose Very rigid, chiral, high Tg
2,5-Bis(hydroxymethyl)furan (BHMF) Aromatic Furan Ring Fructose (via HMF) Aromatic, potential for crosslinking

Role as a Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and halogen bonding. This compound is a highly promising building block for supramolecular assembly due to its distinct molecular features:

Hydrogen Bond Donors: The two primary hydroxyl (-OH) groups are strong hydrogen bond donors.

Hydrogen/Halogen Bond Acceptors: The four lone pairs of electrons on the two ether oxygen atoms within the dioxane ring can act as potent hydrogen or halogen bond acceptors.

This combination of donor and acceptor sites allows the molecule to participate in complex and directional intermolecular networks. For instance, 1,4-dioxane itself is recognized as a promising partner for forming organized systems through halogen bonding. researchgate.net The addition of the two hydroxymethyl groups in the this compound structure provides even greater potential for creating robust, three-dimensional supramolecular architectures, such as coordination polymers, liquid crystals, or molecular capsules, held together by a network of hydrogen bonds.

Advanced Analytical Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane from complex matrices and quantifying its presence. These techniques are pivotal for purity assessment and the analysis of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound, particularly after derivatization to increase volatility. This technique is instrumental in identifying and quantifying trace amounts of the compound and profiling any present impurities. The determination of cyclic diglycerols, a class of compounds that includes cis- and trans-2,5-bis(hydroxymethyl)-1,4-dioxane, can be achieved using GC-MS, with a limit of quantification (LOQ) reported to be approximately 0.2 mg/L. Current time information in Scott County, US.

For effective impurity profiling, a GC-MS method would be optimized to separate the target compound from structurally related impurities, such as its cis-isomer and other dioxane derivatives. The mass spectrometer allows for the identification of these impurities through their unique mass spectra, even at very low concentrations.

A typical GC-MS analysis would involve the following steps:

Sample Preparation: Derivatization of the hydroxyl groups, for instance, through silylation, to enhance the compound's volatility and thermal stability.

Injection: Introduction of the derivatized sample into the GC system.

Separation: Utilization of a capillary column with a suitable stationary phase to separate the components of the sample based on their boiling points and affinities for the stationary phase.

Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a fingerprint for each compound, allowing for positive identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purity assessment of non-volatile or thermally labile compounds like this compound. An optimized HPLC method can effectively separate the trans-isomer from the cis-isomer and other related substances, which is critical for accurate purity determination.

The development of an HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase column, such as a C18, is often a suitable choice for separating moderately polar compounds. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the desired separation. Due to the lack of a strong chromophore in the molecule, detection can be challenging. A refractive index detector (RID) or a universal detector like an evaporative light scattering detector (ELSD) would be appropriate choices.

ParameterTypical Conditions
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol
Flow Rate 1.0 mL/min
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10-20 µL

This interactive table outlines typical starting conditions for an HPLC method for the purity assessment of this compound.

Solid-Phase Microextraction (SPME) and Isotope Dilution Approaches

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate this compound from various sample matrices, particularly aqueous samples. This technique is often coupled with GC-MS for highly sensitive analysis. The choice of SPME fiber coating is critical for efficient extraction. For related dioxane compounds, carboxen-polydimethylsiloxane (CAR-PDMS) fibers have demonstrated high extraction efficiency.

Isotope dilution analysis is a powerful quantification method that can be used in conjunction with SPME-GC-MS to achieve high accuracy and precision. This approach involves adding a known amount of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, to the sample. The ratio of the analyte to the internal standard is measured by the mass spectrometer, which corrects for any sample loss during preparation and analysis, leading to highly reliable quantitative results.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for studying its molecular properties.

Comprehensive NMR Techniques (e.g., 1H, 13C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides detailed information about the connectivity and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Due to the symmetry of the trans-isomer, a relatively simple spectrum is expected. Key signals would include those for the hydroxymethyl protons (-CH₂OH) and the protons on the dioxane ring.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the different carbon atoms in the molecule, namely the hydroxymethyl carbons and the carbons of the dioxane ring. The chemical shifts of these signals are characteristic of their chemical environment.

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H
-CH ₂OH~3.5 - 4.0Doublet
Ring CH ~3.6 - 4.2Multiplet
-OH VariableSinglet (broad)
¹³C
-C H₂OH~60 - 70-
Ring C H~70 - 80-

This interactive table provides predicted NMR chemical shift ranges for the different nuclei in this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. When coupled with a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the mass spectrum would prominently feature the molecular ion or a protonated/adducted molecule, confirming the compound's molecular weight.

Electron ionization (EI), a harder ionization technique often used with GC-MS, would induce characteristic fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for this compound would include the loss of hydroxymethyl radicals (-•CH₂OH), water (H₂O), and formaldehyde (B43269) (CH₂O), as well as cleavage of the dioxane ring. The analysis of these fragment ions allows for the confirmation of the compound's identity.

Quantitative Determination in Complex Matrices

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample preparation methods like Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE), are commonly employed for the analysis of volatile and semi-volatile organic compounds in intricate samples. nih.govagilent.com These methods have been validated for a variety of compounds in fermented beverages and other foodstuffs. mdpi.com However, the application of these techniques for the specific quantification of this compound has not been reported in the available scientific literature.

There is a significant absence of published research on the natural occurrence or contamination of food and beverage products, including wine, with this compound. Consequently, no validated analytical methods for its determination in these matrices have been developed or reported. The validation of an analytical method is a critical process that ensures the reliability and accuracy of results, encompassing parameters such as linearity, sensitivity, accuracy, and precision. mdpi.com Without the impetus of known occurrence or regulatory concern, the development and validation of a specific method for this compound in food and beverage analysis have not been pursued in the public domain.

Collaborative studies, also known as inter-laboratory studies, are essential for establishing the robustness and reproducibility of an analytical method. researchgate.net These studies involve multiple laboratories analyzing the same samples to assess the method's performance under various conditions. A thorough search of scientific databases and literature reveals no collaborative studies have been conducted for any analytical method for this compound. This further underscores the nascent stage of research concerning this specific chemical entity in the field of analytical chemistry for complex matrices.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Predictions and Energetic Profiles of Transformations

No computational studies predicting reaction pathways, transition states, or activation energies for transformations involving trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane were found.

To fulfill the user's request, dedicated computational chemistry research on this compound would be required.

Transition State Characterization for Key Reactions

The reactivity of this compound is primarily dictated by the two hydroxymethyl groups and the 1,4-dioxane (B91453) ring. Key reactions could include oxidation of the hydroxymethyl groups, etherification, or dehydration. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition states of such reactions, providing a picture of the highest energy point along the reaction coordinate.

Analogous Reaction: Deoxydehydration of Cyclic trans-Diols

A relevant analogous reaction is the deoxydehydration (DODH) of cyclic trans-diol substrates. Computational studies on the vanadium(V)-based catalysis of such reactions reveal that the mechanism proceeds via a stepwise cleavage of the diol C-O bonds. For cyclic trans-diols, a concerted extrusion pathway is generally inaccessible due to the stereochemical constraints of the ring. Instead, the reaction is proposed to proceed through a spin-crossover mechanism involving triplet states. The transition states for the C-O bond cleavage steps are key to understanding the reaction's feasibility and rate. For a model cyclic trans-diol, the computed relative free energy for the rate-determining reduction step can be significant, highlighting the energetic barrier that must be overcome.

Table 1: Hypothetical Transition State Geometries for Key Reactions of this compound

Reaction TypeKey Interacting Atoms in Transition StateExpected Geometric Changes
Oxidation (to aldehyde) C-H bond of hydroxymethyl, Oxidizing agent (e.g., O)Elongation of the C-H bond, formation of an O-H bond, shortening of the C=O bond.
Etherification O of hydroxymethyl, C of electrophileFormation of a new C-O bond, elongation of a leaving group bond.
Dehydration (intramolecular) O of one hydroxymethyl, H of the other hydroxymethylFormation of a new C-O-C ether linkage within a new ring structure, formation of a water molecule.

Analogous Reaction: Esterification of Aliphatic Diols

Computational studies on the esterification of aliphatic diols with boric acid have elucidated a detailed mechanistic pathway. These studies show that each esterification step involves a nucleophilic attack of a hydroxyl group on the boron atom, proceeding through a distinct transition state. The geometry of the boron atom changes from trigonal to tetrahedral during the B-O bond formation. A critical feature of these transition states is the concerted proton transfer from the diol's hydroxyl group to a hydroxyl group on the boron derivative, facilitated by a network of hydrogen bonds. The Gibbs energy of activation for these steps can be calculated to determine the reaction's spontaneity and rate. For the second esterification step, leading to ring closure, the activation barrier is often found to be significantly lower than the first step.

Thermodynamic and Kinetic Analyses of Reactivity

Thermodynamic and kinetic analyses, derived from computational calculations, provide quantitative data on the feasibility and rate of chemical reactions. These analyses involve calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, transition states, and products.

Thermodynamic Considerations

Kinetic Analyses from Analogous Systems

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be derived from the calculated Gibbs free energy of activation (ΔG‡) using transition state theory.

For the oxidation of cyclic ethers, theoretical studies on the reaction of cyclic methylsiloxanes with hydroxyl radicals have provided detailed kinetic information. These studies, using methods like M06-2X, have calculated Arrhenius activation energies and rate constants over a range of temperatures. The results often show a weak temperature dependence for these reactions. The calculated energy barriers for H-atom abstraction at different positions on the ring can provide insights into the regioselectivity of such reactions.

Table 2: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Oxidation Reaction of a Hydroxymethyl Group

ParameterCalculated Value (Illustrative)UnitSignificance
ΔH° (Enthalpy of Reaction) -150kJ/molIndicates an exothermic reaction.
ΔG° (Gibbs Free Energy of Reaction) -135kJ/molIndicates a spontaneous reaction under standard conditions.
ΔG‡ (Gibbs Free Energy of Activation) 85kJ/molRepresents the energy barrier for the reaction, influencing the reaction rate.
k (Rate Constant at 298 K) 1.2 x 10⁻³s⁻¹Quantifies the rate of the reaction.

It is important to note that the values presented in the tables are illustrative and based on analogous systems. Rigorous computational studies specifically on this compound would be necessary to obtain precise data for its reactions. Such studies would likely employ high-level quantum chemical methods to accurately model the electronic structure and energetics of the reacting species.

Role As a Structural Motif in Medicinal Chemistry and Bio Inspired Design

Design and Synthesis of Dioxane-Containing Scaffolds in Organic Synthesis

The synthesis of functionalized 1,4-dioxanes is a key area of interest for medicinal chemists. The 1,4-dioxane (B91453) moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or cyclohexane, offering a different profile of polarity, hydrogen bonding capacity, and metabolic stability.

General synthetic strategies for 2,5-disubstituted 1,4-dioxanes often involve the dimerization of α-hydroxy aldehydes or the cyclization of appropriate diol precursors. The synthesis of spirocyclic and fused bicyclic analogs of 1,4-dioxanes has also been explored to create three-dimensional scaffolds for drug discovery. nuph.edu.uanuph.edu.ua One common approach to preparing 2,5-disubstituted 1,4-dioxanes involves the reaction of epoxides with diols. enamine.net For instance, the reaction of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol, is a key method for creating substituted 1,4-dioxane derivatives. enamine.net

The table below summarizes some general synthetic approaches for creating substituted 1,4-dioxane scaffolds.

Synthetic Strategy Key Reactants Scaffold Features Potential Application
Epoxide Ring Opening and CyclizationEpoxides, Ethylene Glycol SaltsMono-, di-, and spiro-substituted 1,4-dioxanesBuilding blocks for medicinal chemistry
Dimerization of α-Hydroxy Aldehydesα-Hydroxy AldehydesSymmetrically 2,5-disubstituted 1,4-dioxanesCreation of C2-symmetric ligands
Palladium-Catalyzed Cyclization2-Aminobenzylamines, Propargylic CarbonatesFused 1,4-dioxane-like structures (e.g., Benzodiazepines)CNS-active compounds

This table presents generalized synthetic strategies for 1,4-dioxane derivatives based on available literature on related compounds.

Structure-Activity Relationship Studies Based on the 1,4-Dioxane Core in Related Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For molecules containing a 1,4-dioxane core, SAR studies have revealed key insights into how substitutions on the ring affect their pharmacological properties. While specific SAR studies on trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane derivatives are not extensively published, research on related 1,4-dioxane and 1,4-benzodioxane (B1196944) compounds provides valuable information. nih.govnih.govresearchgate.net

For example, in a series of 1,4-dioxane derivatives structurally related to the α1-adrenoreceptor antagonist WB 4101, it was found that replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring could lead to potent and selective ligands for various receptors. researchgate.net The nature and position of substituents on the dioxane ring were found to be critical for affinity and selectivity. For instance, the stereochemistry at the C2 and C5 positions can dramatically influence the interaction with biological targets, leading to reversed enantioselectivity at different receptors. nih.gov

The following table summarizes key SAR findings from studies on related 1,4-dioxane-containing compounds.

Compound Series Structural Modification Impact on Biological Activity Therapeutic Target(s)
WB 4101 AnalogsReplacement of 1,4-benzodioxane with 1,4-dioxaneAltered conformational flexibility, leading to potent and selective antagonists/agonistsα1D-Adrenoreceptors, 5-HT1A receptors
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivativesMethoxy and hydroxy substitutions on the phenoxy moietyModulated affinity and activity for different receptor subtypesD2-like receptors, 5-HT1A receptors, α1-adrenoceptors
2,5-Disubstituted 1,4-DioxanesStereochemistry at C2 and C5 positionsReversed enantioselectivity for different receptor binding sites5-HT1A receptors, α1-adrenoreceptors

This table is based on SAR studies of 1,4-dioxane derivatives and is intended to provide insights into the potential for SAR studies on derivatives of this compound.

These findings suggest that derivatives of this compound could be promising candidates for SAR studies. The two hydroxymethyl groups provide convenient handles for systematic structural modifications, allowing for the exploration of how different substituents at the 2- and 5-positions influence biological activity.

Chemo-Enzymatic Approaches in Dioxane Derivatization

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective synthesis of complex molecules. nih.gov Enzymes, with their high stereoselectivity and ability to function under mild conditions, are particularly useful for the derivatization of chiral scaffolds like substituted dioxanes.

While specific chemo-enzymatic derivatizations of this compound are not prominently featured in the literature, approaches used for related structures are highly relevant. For example, lipases have been successfully used for the kinetic resolution of racemic 2-hydroxymethyl-1,4-benzodioxanes. researchgate.net This enzymatic transesterification allows for the separation of enantiomers, which is often crucial for pharmacological activity. Similarly, engineered Candida antarctica lipase (B570770) B has been employed for the efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. semanticscholar.orgnih.gov The study highlighted how mutations in the enzyme could enhance its catalytic efficiency and enantioselectivity. semanticscholar.orgnih.gov

Such enzymatic methods could be applied to this compound or its derivatives. For instance, lipases could be used to selectively acylate one of the two hydroxymethyl groups, leading to asymmetrically functionalized products. Furthermore, oxidoreductases could be employed for the selective oxidation of one or both hydroxyl groups to aldehydes or carboxylic acids, providing intermediates for further chemical modifications. The use of enzymes in the degradation of 1,4-dioxane has also been studied, indicating that enzymatic systems can interact with and modify the dioxane ring. nih.gov

The integration of enzymatic steps in the synthesis or derivatization of dioxane-containing molecules can offer several advantages:

High Stereoselectivity: Enzymes can differentiate between enantiomers or prochiral centers, leading to the synthesis of optically pure compounds.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature, avoiding the need for harsh reagents and protecting groups.

Regioselectivity: Enzymes can selectively modify one functional group in the presence of others, simplifying synthetic routes.

These chemo-enzymatic strategies hold significant potential for the derivatization of this compound, enabling the creation of novel and diverse libraries of compounds for biological screening.

Future Research Directions and Perspectives

Advancements in Stereoselective Synthesis Methodologies

The "trans" configuration of the hydroxymethyl groups on the 1,4-dioxane (B91453) ring is critical to the molecule's three-dimensional structure and, consequently, its physical and chemical properties. The specific IUPAC name, ((2S,5R)-1,4-dioxane-2,5-diyl)dimethanol, denotes a specific pair of enantiomers. However, the existing body of public research lacks detailed methodologies for achieving high stereoselectivity in its synthesis. Future research must therefore focus on developing and optimizing synthetic routes that can controllably and efficiently produce the desired trans-isomer while minimizing or eliminating the cis-isomer.

Key research directions could include:

Catalyst Development: Investigating novel catalysts, including enzymatic and chemo-catalytic systems, that can direct the stereochemical outcome of ring-forming reactions. This could involve chiral catalysts that favor the formation of one enantiomer of the trans-isomer over the other.

Mechanism Elucidation: Detailed mechanistic studies of existing and new synthetic pathways are necessary to understand the factors governing stereoselectivity. This knowledge would enable the rational design of reaction conditions (e.g., temperature, solvent, pressure) to maximize the yield of the trans-product.

Precursor Engineering: Exploring a variety of starting materials, including potentially bio-based precursors, and modifying them to favor the desired stereochemical pathway during cyclization into the dioxane ring structure.

Progress in these areas would not only provide more efficient and cost-effective access to the pure trans-isomer but also open avenues for synthesizing stereoregular polymers with highly predictable properties.

Expanded Applications in High-Value Chemical Production

The bifunctional nature of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane, with its two primary hydroxyl groups, makes it a promising building block, or monomer, for a variety of high-value chemicals and polymers. While its potential use in pharmaceuticals and polymers like polyesters and polyurethanes has been suggested, dedicated research to demonstrate and expand upon these applications is a critical future step.

Polymer Chemistry: The rigid dioxane ring and the defined trans orientation of the reactive groups could impart unique properties to polymers, such as enhanced thermal stability, mechanical strength, and specific crystalline structures. Future research should focus on:

Polyester (B1180765) and Polyurethane Synthesis: Systematic synthesis and characterization of polymers derived from this diol. Research should compare the properties of these materials to those made from linear diols or other cyclic diols (like its furan-based counterparts) to identify unique advantages.

Cross-linking Applications: Investigating its role as a cross-linking agent to create robust thermoset resins or to modify the properties of existing thermoplastics. The defined stereochemistry could lead to more uniform network structures.

Pharmaceutical and Fine Chemical Synthesis: The dioxane motif is present in various biologically active molecules. The compound's chirality and functional handles make it a potential starting material or intermediate for complex target molecules. Future work should explore its incorporation into synthetic pathways for novel pharmaceuticals, agrochemicals, or other specialty chemicals where a pre-formed, stereochemically defined cyclic ether is advantageous.

Potential ApplicationResearch FocusDesired Outcome
Specialty Polyesters Polycondensation with various diacidsMaterials with high thermal stability and defined crystallinity
High-Performance Polyurethanes Reaction with diisocyanatesPolymers with enhanced mechanical strength and rigidity
Thermoset Resins Use as a cross-linking agentCreation of durable, chemically resistant network polymers
Pharmaceutical Intermediates Chiral building block in multi-step synthesisEfficient access to complex, biologically active molecules

Integration into Sustainable Chemical Manufacturing Processes

A major driver in modern chemistry is the transition from fossil fuel-based feedstocks to renewable, bio-based alternatives. Currently, there is a significant gap in the literature regarding the synthesis of this compound from renewable resources. This stands in stark contrast to the extensive research on producing furan-based diols from biomass-derived sugars via the 5-hydroxymethylfurfural (B1680220) (HMF) platform. nih.govfrontiersin.org

The long-term viability and "green" credentials of this dioxane diol will depend on the development of sustainable manufacturing routes. Key future research goals in this area include:

Bio-based Precursors: Identifying and developing catalytic or biological pathways to convert biomass-derived platform molecules (such as glycols, acids, or other oxygenates) into this compound. This could involve novel cyclization strategies that are fundamentally different from furan-based chemistry.

Green Chemistry Principles: Designing synthetic processes that adhere to the principles of green chemistry, such as using non-toxic solvents (or no solvent), operating at lower temperatures and pressures, minimizing waste, and utilizing recyclable catalysts. nih.gov

Lifecycle Assessment: Performing thorough lifecycle assessments to compare the environmental impact of potential new, bio-based routes with existing production methods. This will be essential for validating the "sustainability" of the compound.

Successfully linking this compound to renewable feedstocks would integrate it into the circular economy and position it as a sustainable alternative to petrochemically derived diols for high-performance applications.

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trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.